N-(4-CHLOROPHENYL)-2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE
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Overview
Description
N-(4-CHLOROPHENYL)-2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy-benzodioxol group, and an imidazolidinyl-acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorophenylamine with ethoxy-benzodioxol-carbaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reacted with imidazolidine-2,5-dione in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-CHLOROPHENYL)-2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{4-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}acetamide
- N-(4-bromophenyl)-2-{4-[(6-ethoxy-1,3-benzodioxol-5-yl)methylene]-2,5-dioxo-1-imidazolidinyl}acetamide
Uniqueness
N-(4-CHLOROPHENYL)-2-[(4E)-4-[(6-ETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy-benzodioxol group, in particular, may enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H18ClN3O6 |
---|---|
Molecular Weight |
443.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(4E)-4-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C21H18ClN3O6/c1-2-29-16-9-18-17(30-11-31-18)8-12(16)7-15-20(27)25(21(28)24-15)10-19(26)23-14-5-3-13(22)4-6-14/h3-9H,2,10-11H2,1H3,(H,23,26)(H,24,28)/b15-7+ |
InChI Key |
XMEDUQCULUWRPH-VIZOYTHASA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1/C=C/3\C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)Cl)OCO2 |
SMILES |
CCOC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)Cl)OCO2 |
Canonical SMILES |
CCOC1=CC2=C(C=C1C=C3C(=O)N(C(=O)N3)CC(=O)NC4=CC=C(C=C4)Cl)OCO2 |
Origin of Product |
United States |
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